1-Allyl-4-(2-hydroxyethyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-Allyl-4-(2-hydroxyethyl)-piperazine is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives, which are relevant to the understanding of the chemical behavior and properties of piperazine compounds in general. Piperazine derivatives are known for their diverse pharmacological activities and are often used as intermediates in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine is described as starting from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% . The factors influencing the key steps of alkylation, acidulation, and reduction of the nitro group are discussed, which could be relevant for the synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the crystal structures of certain (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxybutyl)-piperazine derivatives with anti-malarial activity have been reported . The importance of specific substituents and the molecular conformation for generating activity is highlighted. These findings can provide insights into the structural requirements for the activity of 1-Allyl-4-(2-hydroxyethyl)-piperazine.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their pharmacological properties. For example, the analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine were modified to achieve improved selectivity and affinity for the 5-HT1A receptor over alpha 1-adrenergic receptors . The replacement of certain moieties and the introduction of bulky groups were found to be beneficial. These structure-affinity relationship studies can be applied to understand the chemical reactivity of 1-Allyl-4-(2-hydroxyethyl)-piperazine.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid showed a preference for parallel edge-to-center arene interactions, which is determined by the presence of strongly dipolar groups . These properties are important for the solid-state behavior of the compounds and could be relevant for the characterization of 1-Allyl-4-(2-hydroxyethyl)-piperazine.
Scientific Research Applications
Radioligand Development for Neurology and Oncology Studies
1-Allyl-4-(2-hydroxyethyl)-piperazine derivatives have been explored for developing radioligands targeting sigma-1 receptors. These radioligands are useful in pharmacology, neurology, psychiatry, and oncology. A study by Lever et al. (2012) synthesized and evaluated compounds such as E-1, Z-1, 2, and 3 for their sigma receptor affinities. E-1, in particular, showed potential for in vitro and in vivo studies, including single photon emission computed tomography applications (Lever et al., 2012).
Antineoplastic and Differentiation Agents in Leukemic Cells
Piperazine derivatives of butyric acid, which include 1-(2-hydroxyethyl) 4-(1-oxobutyl)-piperazine, have been investigated for their antineoplastic properties. Gillet et al. (1997) studied their effects on the differentiation and proliferation of human erythroleukemia and myeloid leukemia cells, revealing significant activity in both cell lines (Gillet et al., 1997).
Radioprotective Agents
A series of 1-(2-hydroxyethyl)piperazine derivatives have been synthesized and evaluated for their potential as novel radioprotective agents. Filipová et al. (2020) found that some compounds protected human cells against radiation-induced apoptosis, suggesting their value in further research as radioprotectors (Filipová et al., 2020).
HIV-1 Reverse Transcriptase Inhibition
Piperazine derivatives have been developed as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Romero et al. (1994) synthesized a variety of analogs, demonstrating potent inhibition and identifying candidates for clinical evaluation (Romero et al., 1994).
Opioid Receptor Binding and Antinociceptive Activity
Allyl-2,5-dimethyl-1-piperazines, a related compound, have shown promise as analgesic agents. Gengo et al. (2003) compared the properties of DPI-3290 with established narcotics, finding it had equivalent antinociceptive efficacy but differed significantly in terms of hypercapnia (Gengo et al., 2003).
properties
IUPAC Name |
2-(4-prop-2-enylpiperazin-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h2,12H,1,3-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIANXCKEGUVFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406286 |
Source
|
Record name | 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-4-(2-hydroxyethyl)-piperazine | |
CAS RN |
27612-67-5 |
Source
|
Record name | 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27612-67-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.